

Application Notes and Protocols for Screening "Nitroso-prodenafil" Analogues

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Compound of Interest

Compound Name: Nitroso-prodenafil

Cat. No.: B12751203

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Introduction

"**Nitroso-prodenafil**" is a nitrosated prodrug of aildenafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil.[1][2][3] It has been identified as an undeclared ingredient in herbal dietary supplements marketed for sexual enhancement.[2] The presence of the nitrosamine moiety is a significant health concern, as nitrosamines are classified as probable human carcinogens.[2][4] Furthermore, **Nitroso-prodenafil** acts as a prodrug, releasing both the PDE5 inhibitor aildenafil and nitric oxide (NO), which can lead to synergistic and potentially dangerous hypotensive effects.[3] This dual action mimics the contraindicated combination of PDE5 inhibitors with NO donors.[3] Given the potential for harm, robust screening methods are essential to detect **Nitroso-prodenafil** and its analogues in pharmaceutical products and dietary supplements.

These application notes provide a comprehensive protocol for the screening and quantification of **Nitroso-prodenafil** and a panel of its potential analogues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique for detecting trace-level impurities.[5][6][7]

Target Analytes

A critical aspect of a successful screening method is the inclusion of relevant analogues. Based on the structure of **Nitroso-prodenafil** and common variations seen in other sildenafil analogues, the following compounds should be included in the screening method.

Compound Name	Structure	Key Structural Variation
Nitroso-prodenafil	Core Structure	N/A
Nitroso-desmethyl-prodenafil	Demethylation of the piperazine ring	Removal of a methyl group from the piperazine moiety, a common metabolic pathway.
Nitroso-hydroxyethyl-prodenafil	Hydroxylation of the N-ethyl group on the piperazine	Addition of a hydroxyl group, representing a potential metabolite.
Nitroso-prodenafil N-oxide	Oxidation of the piperazine nitrogen	A potential degradation product or metabolite.
Nitroso-homoprodenafil	Propyl group on the pyrazole replaced with a butyl group	Variation in the alkyl chain, a common modification in analogue synthesis.

Experimental Protocols

This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing.

1. Sample Preparation

The goal of sample preparation is to efficiently extract the target analytes from the sample matrix while minimizing interferences.

- Materials:
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Water (ultrapure)
 - 0.45 µm PTFE syringe filters

- Vortex mixer
- Centrifuge
- Procedure for Dietary Supplements (Capsules/Tablets):
 - Accurately weigh the contents of a representative number of capsules or ground tablets to obtain a homogenized powder.
 - Weigh 100 mg of the homogenized powder into a 10 mL volumetric flask.
 - Add 8 mL of methanol and vortex for 5 minutes to facilitate extraction.
 - Sonicate for 15 minutes.
 - Bring the flask to volume with methanol and mix thoroughly.
 - Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 μ m PTFE syringe filter into an autosampler vial.
 - Dilute the filtered extract 1:10 with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for analysis.

2. LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry provides the necessary selectivity and sensitivity for the detection of trace-level nitrosamines.[\[5\]](#)[\[7\]](#)

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Triple quadrupole mass spectrometer.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

- Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

- Multiple Reaction Monitoring (MRM) Transitions:

The following table outlines the precursor and product ions for the target analytes. These transitions should be optimized for the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) - Quantifier	Product Ion 2 (m/z) - Qualifier	Collision Energy (eV)
Nitroso-prodenafil	631.3	585.3	283.1	25
Nitroso-desmethyl-prodenafil	617.3	571.3	269.1	25
Nitroso-hydroxyethyl-prodenafil	647.3	601.3	299.1	25
Nitroso-prodenafil N-oxide	647.3	601.3	283.1	27
Nitroso-homoprodenafil	645.3	599.3	297.1	25

Data Presentation

The results of the screening should be presented in a clear and concise manner to allow for easy interpretation.

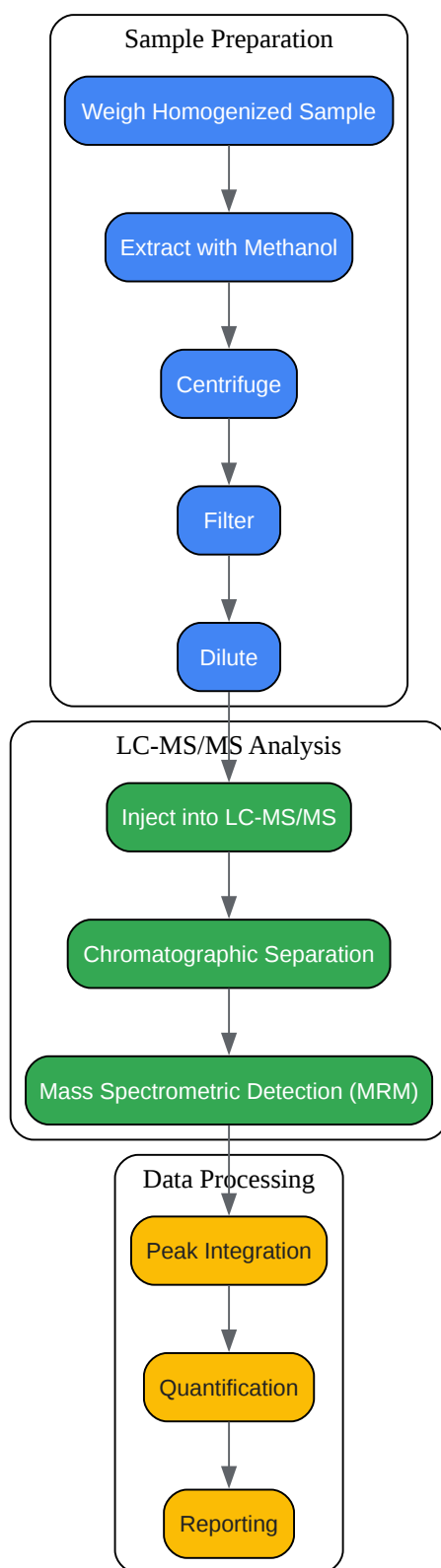
Table 1: Quantitative Results of "**Nitroso-prodenafil**" and Analogues Screening

Sample ID	Nitroso-prodenafil (ng/g)	Nitroso-desmethyl-prodenafil (ng/g)	Nitroso-hydroxyethyl-prodenafil (ng/g)	Nitroso-prodenafil N-oxide (ng/g)	Nitroso-homoprodennafil (ng/g)
Sample 1	125.6	< LOQ	< LOQ	15.2	< LOQ
Sample 2	< LOQ	< LOQ	< LOQ	< LOQ	< LOQ
Sample 3	88.4	12.1	< LOQ	< LOQ	< LOQ
LOQ	5.0	5.0	5.0	5.0	5.0
LOD	1.5	1.5	1.5	1.5	1.5

LOQ: Limit of Quantitation; LOD: Limit of Detection

Mandatory Visualization

Experimental Workflow

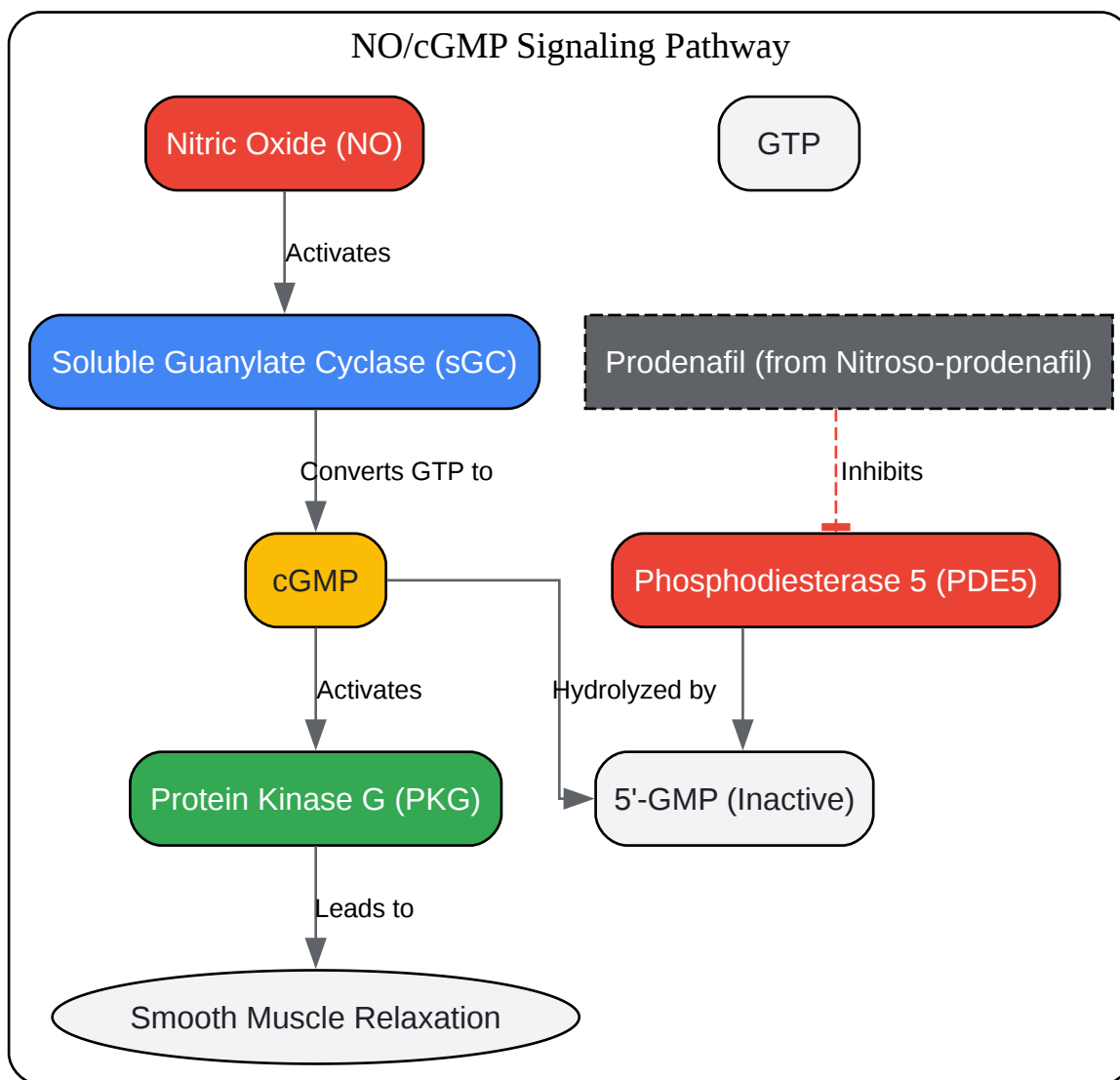


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Caption: Experimental workflow for the screening of **Nitroso-prodenafil** analogues.

Signaling Pathway

Prodenafil, the active metabolite of **Nitroso-prodenafil**, is a PDE5 inhibitor. Its mechanism of action involves the nitric oxide (NO) signaling pathway.



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Caption: The NO/cGMP signaling pathway and the inhibitory action of Prodenafil.

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